Gallium(III) hydride.

Organic Synthesis Hydride Reducing Agents Chemoselective Reduction

Gallium(III) hydride (CAS 13572-93-5), commonly known as gallane, is the binary hydride of gallium with the formula GaH3. Under ambient conditions, it exists predominantly as the dimeric digallane (Ga2H6), a colorless liquid that decomposes to gallium metal and hydrogen gas at room temperature.

Molecular Formula GaH3
Molecular Weight 72.747 g/mol
CAS No. 13572-93-5
Cat. No. B1172418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) hydride.
CAS13572-93-5
Molecular FormulaGaH3
Molecular Weight72.747 g/mol
Structural Identifiers
SMILES[GaH3]
InChIInChI=1S/Ga.3H
InChIKeyPHMDYZQXPPOZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Hydride (GaH3) Procurement Guide: A Volatile, Low-Temperature Hydride for Selective Reduction and Thin-Film Deposition


Gallium(III) hydride (CAS 13572-93-5), commonly known as gallane, is the binary hydride of gallium with the formula GaH3. Under ambient conditions, it exists predominantly as the dimeric digallane (Ga2H6), a colorless liquid that decomposes to gallium metal and hydrogen gas at room temperature [1][2]. Unlike the polymeric solid aluminum hydride (AlH3), GaH3 is a volatile liquid with a melting point of -15 °C and decomposes near 0 °C, making it a distinctly reactive Group 13 hydride [1][3]. Its unique properties, including the absence of carbon-gallium bonds, make it a strategic precursor for high-purity gallium films and a selective reducing agent in organic synthesis when stabilized as a Lewis base adduct [4].

Why Gallium Trichloride or Trialkylgallium Cannot Replace Gallium(III) Hydride for Specific High-Purity or Selective Reduction Functions


Direct substitution of gallium(III) hydride with common gallium sources like gallium trichloride (GaCl3) or trialkylgallium (e.g., GaMe3, GaEt3) fundamentally fails in two critical use cases. First, GaH3 and its adducts are sources of nucleophilic hydride (H⁻), enabling selective reduction of carbonyls and alkyl halides, a function that GaCl3, a strong Lewis acid, cannot perform [1][2]. Second, in chemical vapor deposition (CVD), gallium alkyl precursors introduce carbon contamination due to the Ga–C bond, whereas gallane adducts (lacking Ga–C bonds) yield films with significantly lower carbon backgrounds [3][4]. The extreme thermal instability of base-free GaH3 (decomposition >-20 °C) also dictates that it must be handled as an adduct or generated in situ, a processing constraint not shared by thermally robust GaCl3 or GaMe3, making simple drop-in replacement impossible [5].

Quantitative Differentiation of Gallium(III) Hydride Against the Closest Competing Hydrides and Precursors


Selective Reduction of Alkyl Halides: Lithium Gallium Hydride (LiGaH4) vs. Lithium Aluminum Hydride (LiAlH4)

Lithium gallium hydride (LiGaH4), a key derivative of GaH3, exhibits markedly different selectivity compared to lithium aluminum hydride (LiAlH4). LiGaH4 reduces primary and secondary alkyl bromides and iodides to hydrocarbons with high efficiency (>99% in 0.5–1 h for octyl bromide and iodide at 65 °C), whereas LiAlH4 is known to over-reduce or cause elimination under similar conditions [1]. This superior chemoselectivity allows for selective dehalogenation in multifunctional molecules where LiAlH4 would be too harsh.

Organic Synthesis Hydride Reducing Agents Chemoselective Reduction

Carbonyl Reduction Selectivity: Gallane-Amine Adducts vs. Alane-Amine Adducts

Gallane-tertiary amine adducts (e.g., Me3N·GaH3) reduce carbonyl compounds with a selectivity pattern distinct from analogous alane adducts (e.g., Me3N·AlH3) [1][2]. Specifically, sodium gallium hydride reduces aliphatic carboxylic esters to aldehydes in good yields (67–83%) at 0 °C without over-reduction to alcohols, whereas sodium aluminum hydride under similar conditions leads to significant alcohol formation [2]. This controlled partial reduction is critical for aldehyde synthesis in pharmaceutical intermediate procurement.

Organic Synthesis Reduction Chemistry Aldehyde Synthesis

Thermal Stability Hierarchy: GaH3 is Far Less Stable Than AlH3, Enabling Low-Temperature Processing

Mass spectrometric studies have established a definitive stability order for gaseous Group 13 trihydrides: AlH3 >> GaH3 > InH3 [1]. Base-free digallane (Ga2H6) decomposes to metallic gallium and hydrogen at ambient temperature (~20 °C) [2], whereas aluminum hydride (AlH3) remains stable as a polymeric solid up to 150 °C [3]. This extreme thermal lability of GaH3, while a handling challenge, is advantageous for CVD processes where low-temperature precursor decomposition is desired to avoid substrate damage or interdiffusion.

Materials Chemistry Thermal Decomposition Group 13 Hydrides

Low-Temperature GaAs Film Growth: Gallane-Quinuclidine Adduct vs. Conventional Ga Alkyl Precursors

In metalorganic molecular beam epitaxy (MOMBE), the gallane-quinuclidine adduct (GaH3·Q) enables efficient GaAs film growth at significantly lower substrate temperatures than conventional gallium alkyl sources (e.g., triethylgallium) [1]. This lower thermal budget suppresses carbon incorporation from pyrolysis of Ga–C bonds, yielding films with superior purity. Growth rates of 1–4 µm/h are achieved for polycrystalline GaAs using trimethylamine gallane (TMAG) in CVD, demonstrating practical deposition rates at reduced temperatures [2].

Thin-Film Deposition MOMBE Gallium Arsenide

Where Gallium(III) Hydride Outperforms Alternative Precursors and Reagents: Evidence-Driven Application Scenarios


Chemoselective Dehalogenation in Complex Total Synthesis

Lithium gallium hydride (LiGaH4 or LiGaH4 derivatives) is specified when a synthetic route requires removal of primary alkyl bromides or iodides without affecting other reducible groups (e.g., esters, ketones). Quantitative evidence (Table 41) shows >99% reduction of octyl bromide in 0.5 h at 65 °C, a selectivity profile unattainable with LiAlH4. [1]

Controlled Aldehyde Synthesis via Partial Ester Reduction

Sodium gallium hydride reduces aliphatic esters to aldehydes in 67–83% yield at 0 °C without over-reduction (Table 42). This application is directly enabled by the gallium hydride selectivity documented against sodium aluminum hydride, which would over-reduce to the alcohol. [1]

Low-Carbon-Contamination GaAs and GaN CVD Using Gallane Adducts

Trimethylamine gallane (TMAG) and gallane-quinuclidine adducts serve as low-carbon precursors for GaAs and GaN thin films. The absence of Ga–C bonds eliminates a primary carbon contamination pathway, enabling GaAs growth at temperatures as low as 450 °C with growth rates of 1–4 µm/h, as quantified by XPS and XRD analysis. [2][3]

Low-Temperature In-Situ Generation of High-Purity Gallium Metal Films

The low decomposition temperature of digallane (> -20 °C) is exploited for vapor transport and deposition of high-purity gallium metal at low substrate temperatures (<200 °C), a process not feasible with thermally stable Ga precursors (e.g., GaCl3 or GaMe3) that require >500 °C for decomposition. [4]

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